molecular formula C18H21Cl2N3O4 B4102300 Methyl {1-[(3,4-dichlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate

Methyl {1-[(3,4-dichlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate

Cat. No.: B4102300
M. Wt: 414.3 g/mol
InChI Key: NKAZTDXWNRMOHP-UHFFFAOYSA-N
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Description

Methyl (1-{[(3,4-dichlorophenyl)amino]carbonyl}-3-oxodecahydro-2-quinoxalinyl)acetate is a complex organic compound with a unique structure that includes a quinoxaline ring, a dichlorophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {1-[(3,4-dichlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate typically involves multiple steps, starting with the preparation of the quinoxaline ring. This can be achieved through the condensation of o-phenylenediamine with a diketone. The dichlorophenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the esterification of the resulting compound with methyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-{[(3,4-dichlorophenyl)amino]carbonyl}-3-oxodecahydro-2-quinoxalinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, reduced quinoxaline compounds, and substituted dichlorophenyl derivatives.

Scientific Research Applications

Methyl (1-{[(3,4-dichlorophenyl)amino]carbonyl}-3-oxodecahydro-2-quinoxalinyl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl {1-[(3,4-dichlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with enzymes and receptors, modulating their activity. The quinoxaline ring can intercalate with DNA, affecting gene expression and cellular functions. These interactions contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(3,4-dichlorophenyl)carbonyl]piperidine-4-carboxylate
  • Methyl 1-[(3,4-dichlorophenyl)carbonyl]piperazine-4-carboxylate

Uniqueness

Methyl (1-{[(3,4-dichlorophenyl)amino]carbonyl}-3-oxodecahydro-2-quinoxalinyl)acetate is unique due to its combination of a quinoxaline ring and a dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[1-[(3,4-dichlorophenyl)carbamoyl]-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O4/c1-27-16(24)9-15-17(25)22-13-4-2-3-5-14(13)23(15)18(26)21-10-6-7-11(19)12(20)8-10/h6-8,13-15H,2-5,9H2,1H3,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAZTDXWNRMOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC2CCCCC2N1C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl {1-[(3,4-dichlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate
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Methyl {1-[(3,4-dichlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate
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Methyl {1-[(3,4-dichlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate
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Methyl {1-[(3,4-dichlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate
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Methyl {1-[(3,4-dichlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate
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Methyl {1-[(3,4-dichlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate

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